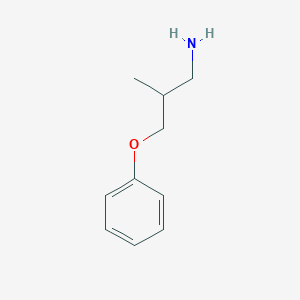
2-Methyl-3-phenoxypropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenoxypropan-1-amine is an organic compound that belongs to the class of amines It features a phenoxy group attached to a propan-1-amine backbone with a methyl substitution at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenoxypropan-1-amine typically involves the reaction of 2-methyl-3-phenoxypropan-1-ol with ammonia or an amine under suitable conditions. One common method is the reductive amination of the corresponding ketone or aldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be used to facilitate the hydrogenation steps. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-phenoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or oxime derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions .
Major Products:
Oxidation: Formation of nitroso, nitro, or oxime derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenoxypropan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Methylamine (CH₃NH₂): A simple primary amine with a single methyl group.
Phenoxypropanamine: A compound with a similar backbone but without the methyl substitution.
Fluoxetine: A compound with a similar phenoxy group but different overall structure and pharmacological properties
Uniqueness: 2-Methyl-3-phenoxypropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenoxy group and the methyl substitution at the second carbon makes it a versatile intermediate for various synthetic applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-methyl-3-phenoxypropan-1-amine |
InChI |
InChI=1S/C10H15NO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 |
InChI-Schlüssel |
AOYPUDIEUCFIHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


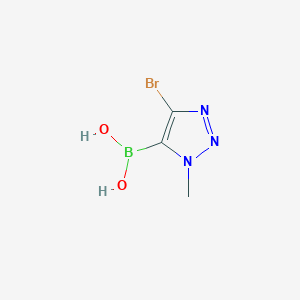
![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)
![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
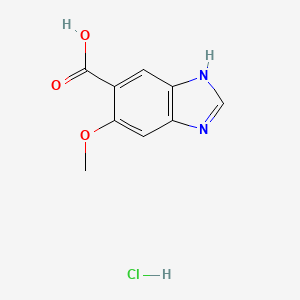
![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)
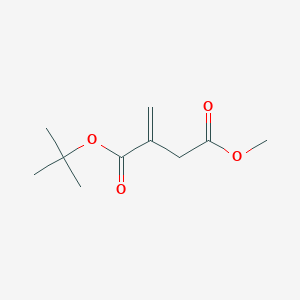
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine](/img/structure/B13463719.png)
![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)


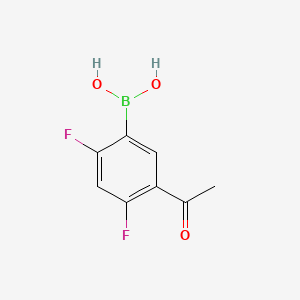
![2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid](/img/structure/B13463748.png)
![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
